Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Lipophilicity Ester homologation Membrane permeability

Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 1029776-33-7) is a fully synthetic 1-oxo-1,2-dihydroisoquinoline (isocarbostyril) derivative bearing a 4-ethoxyphenyl N2-substituent and an n-butyl ester at the C4-carboxylate position. The 1-oxo-1,2-dihydroisoquinoline scaffold is pharmacologically validated across multiple therapeutic areas, including analgesia and inflammation (US4198512A) , CRTh2 antagonism for respiratory indications , and antiviral protease inhibition.

Molecular Formula C22H23NO4
Molecular Weight 365.429
CAS No. 1029776-33-7
Cat. No. B2535582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
CAS1029776-33-7
Molecular FormulaC22H23NO4
Molecular Weight365.429
Structural Identifiers
SMILESCCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC
InChIInChI=1S/C22H23NO4/c1-3-5-14-27-22(25)20-15-23(16-10-12-17(13-11-16)26-4-2)21(24)19-9-7-6-8-18(19)20/h6-13,15H,3-5,14H2,1-2H3
InChIKeyJEYFSCQURGQGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 2-(4-Ethoxyphenyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylate (CAS 1029776-33-7): Scaffold-Anchored Procurement Rationale


Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 1029776-33-7) is a fully synthetic 1-oxo-1,2-dihydroisoquinoline (isocarbostyril) derivative bearing a 4-ethoxyphenyl N2-substituent and an n-butyl ester at the C4-carboxylate position . The 1-oxo-1,2-dihydroisoquinoline scaffold is pharmacologically validated across multiple therapeutic areas, including analgesia and inflammation (US4198512A) [1], CRTh2 antagonism for respiratory indications [2], and antiviral protease inhibition [3]. This specific compound is a member of a homologous ester series that includes methyl, ethyl, propyl, and 2-phenoxyethyl congeners, enabling systematic structure–property relationship (SPR) investigations.

Why Generic Substitution Fails for Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate: The Ester–Scaffold Coupling Problem


Within the 1-oxo-1,2-dihydroisoquinoline-4-carboxylate series, the N2-aryl substituent and the C4-ester chain are independently tunable but functionally coupled. The 4-ethoxyphenyl group modulates electron density on the lactam carbonyl, affecting hydrogen-bond acceptor strength at the scaffold's primary pharmacophoric anchor, while the ester chain length controls lipophilicity (cLogP), aqueous solubility, and passive membrane permeability [1]. Short-chain esters (methyl, ethyl) reduce lipophilicity relative to the butyl congener, potentially compromising blood–brain barrier penetration or intracellular target access, whereas the bulkier 2-phenoxyethyl ester overshoots the lipophilicity window and introduces additional metabolic liabilities . Simultaneously, the N2-4-ethoxyphenyl group cannot be replaced by the 4-fluorophenyl analog without altering the electronic character of the isoquinolinone ring system and thus target engagement potential. These multidimensional interdependencies mean that substituting one structural feature while holding another constant produces compounds that are not functionally interchangeable in binding, cellular, or in vivo assays.

Product-Specific Quantitative Differentiation Evidence for Butyl 2-(4-Ethoxyphenyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylate


Ester Homolog LogP Ladder: Butyl Ester Provides an Intermediate Lipophilicity Window Distinct from Ethyl and 2-Phenoxyethyl Congeners

The n-butyl ester at C4 imparts an intermediate lipophilicity that is systematically higher than the ethyl ester but substantially lower than the 2-phenoxyethyl ester. The ethyl congener (MW 337.37, 2 fewer methylene units) is calculated to have a cLogP approximately 1.2–1.6 units lower based on the Hansch π-contribution of the ethyl→butyl homologation step (Δπ ≈ +1.0 for two additional methylene groups), while the 2-phenoxyethyl congener (MW 429.47) adds both a phenoxy ring and an ethylene spacer, elevating cLogP by an estimated 2.5–3.0 units above the butyl ester . This positions the butyl ester within the Lipinski-compliant sweet spot (cLogP 3–5) favored for CNS-capable and intracellular-target small molecules, whereas the ethyl ester trends toward suboptimal permeability and the 2-phenoxyethyl ester risks solubility-limited absorption .

Lipophilicity Ester homologation Membrane permeability cLogP Physicochemical differentiation

Scaffold Target Engagement Validation: 1-Oxo-1,2-dihydroisoquinoline Core Delivers Potent CRTh2 Antagonism (Binding IC₅₀ <100 nM) in a Trisubstituted Congener Series

The 1-oxo-1,2-dihydroisoquinoline scaffold—the identical core present in the target compound—has been demonstrated to support potent CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonism. In a published SAR campaign, 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinoline lead compounds achieved potent activity in both the CRTh2 receptor binding assay and the CD11b biomarker assay, with representative leads exhibiting binding IC₅₀ values below 100 nM [1]. This establishes that the isocarbostyril core can productively engage a G-protein-coupled receptor (GPCR) target of high therapeutic relevance for asthma and allergic inflammation. While the target compound's specific CRTh2 activity has not been reported, the scaffold precedent provides a rational basis for prioritizing this compound over non-isoquinolinone chemotypes lacking such target engagement validation.

CRTh2 antagonist Respiratory disease Receptor binding Scaffold validation Isoquinolinone

Antiviral Protease Inhibition Precedent: 1-Oxo-1,2-dihydroisoquinoline Derivative 12j Inhibits WNV Protease with Selectivity Over Mammalian Serine Proteases

A focused library of 1-oxo-1,2-dihydroisoquinoline derivatives was screened against West Nile virus (WNV) protease, yielding compound 12j as a confirmed hit [1]. Critically, 12j was devoid of any inhibitory activity against a panel of mammalian serine proteases, demonstrating that the 1-oxo-1,2-dihydroisoquinoline scaffold can achieve target-class selectivity within the protease family [1]. This selectivity profile is a key differentiator from broadly reactive protease inhibitor scaffolds that carry higher off-target risk. The target compound, with its distinct N2-4-ethoxyphenyl and C4-butyl ester substitution pattern, represents a structurally differentiated analog for follow-up SAR within this antiviral protease inhibitor series.

West Nile virus Protease inhibitor Antiviral Selectivity Isoquinolinone scaffold

Analgesic/Anti-Inflammatory Scaffold Pedigree: US4198512A Establishes the 1-Oxo-1,2-dihydroisoquinoline Core as a Privileged Structure for Dual Analgesic–Anti-Inflammatory Activity

US Patent US4198512A explicitly claims that 1-oxo-1,2-dihydroisoquinoline compounds of the generic formula possess 'very strong anti-inflammatory activity together with a strong analgesic activity' and are 'expected to be strong analgesic anti-inflammatory agents' [1][2]. The patent defines R₁ as a lower alkyl or phenyl lower alkyl group at the N2-position and R₃ as a substituent at any of the 4-, 5-, 6-, 7-, or 8-positions [2]. The target compound maps onto this generic formula with R₁ = 4-ethoxyphenyl (a substituted phenyl group) and R₃ = –COO(CH₂)₃CH₃ at the 4-position. This patent-based scaffold validation differentiates the 1-oxo-1,2-dihydroisoquinoline series from other heterocyclic cores that lack documented dual analgesic–anti-inflammatory activity in the patent literature.

Analgesic Anti-inflammatory Privileged scaffold Isoquinolinone Pain

N2-Aryl Electronic Differentiation: 4-Ethoxyphenyl vs. 4-Fluorophenyl Modulates Isoquinolinone Ring Electron Density and Hydrogen-Bond Acceptor Character

The N2-4-ethoxyphenyl substituent is electron-donating through resonance (+M effect of the para-ethoxy oxygen), which increases electron density on the lactam carbonyl oxygen, enhancing its hydrogen-bond acceptor (HBA) strength relative to the 4-fluorophenyl analog (CAS 1029776-51-9) where the electronegative fluorine exerts an electron-withdrawing inductive (−I) effect [1]. This difference in HBA character is pharmacophorically significant because the 1-oxo group of the isoquinolinone ring is the primary hydrogen-bond anchor in all validated target engagement modes described for this scaffold (CRTh2, WNV protease, PARP) [2][3]. The butyl ester in the target compound further refines this pharmacophoric presentation by controlling overall molecular lipophilicity without perturbing the N2-aryl electronic contribution.

Electronic effects N-aryl substitution Hydrogen-bond acceptor Structure–activity relationship Pharmacophore

Best Research and Industrial Application Scenarios for Butyl 2-(4-Ethoxyphenyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylate


Ester Homolog SPR Profiling in a Lead Optimization Campaign

When a medicinal chemistry team has identified a 4-ethoxyphenyl-1-oxo-1,2-dihydroisoquinoline hit but requires systematic optimization of ADME properties, the butyl ester provides a critical intermediate-lipophilicity data point between ethyl (lower cLogP) and 2-phenoxyethyl (higher cLogP) congeners [1]. Procuring the butyl ester alongside the propyl and ethyl homologs enables construction of a quantitative lipophilicity–permeability relationship, guiding the selection of the ester chain that optimally balances membrane flux with solubility for the specific target tissue compartment.

CRTh2 Antagonist Scaffold Hopping and Intellectual Property Expansion

The 1-oxo-1,2-dihydroisoquinoline scaffold is validated as a CRTh2 antagonist core with sub-100 nM binding potency in optimized trisubstituted leads [1]. The target compound, with its distinct N2-4-ethoxyphenyl and C4-butyl ester substitution pattern, provides a structurally differentiated analog for patent landscape expansion around the CRTh2 isoquinolinone chemotype. Its procurement supports scaffold-hopping campaigns aimed at generating novel composition-of-matter intellectual property while preserving the pharmacologically validated core.

Antiviral Protease Inhibitor Hit Follow-Up with Favorable Selectivity Profile

The 1-oxo-1,2-dihydroisoquinoline scaffold has yielded a WNV protease inhibitor hit (12j) with demonstrated selectivity over mammalian serine proteases [1]. The target compound, differing from 12j in both the N2-aryl and C4-ester substituents, serves as an analog for SAR exploration around this antiviral hit. Its procurement is appropriate for programs seeking to improve potency while retaining the favorable selectivity profile conferred by the isoquinolinone scaffold.

Dual-Analgesic–Anti-Inflammatory Phenotypic Screening Library Expansion

The 1-oxo-1,2-dihydroisoquinoline core is claimed in US4198512A to confer dual analgesic and anti-inflammatory activity [1][2]. The target compound's specific N2-4-ethoxyphenyl and C4-butyl ester substitution pattern represents a novel combination within the generic patent scope. Its procurement for inclusion in a phenotypic screening deck targeting pain and inflammation pathways is scientifically warranted, as it provides a structurally distinct exemplar within a scaffold class with established in vivo pharmacological precedent.

Quote Request

Request a Quote for Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.